3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea
Description
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDFYYQDSHNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Bromomethyl Cyclopropyl Methanol
Tribromoneoamyl alcohol (3-bromo-2,2-dimethylpropan-1-ol) undergoes cyclization in the presence of Zn powder and a basic catalyst (e.g., disodium EDTA) at 70 ± 5°C for 5–10 hours. The reaction proceeds via elimination to form the cyclopropane ring, yielding 1-bromomethyl cyclopropyl methanol. Key parameters include:
Cyanide Substitution to Form (1-(Hydroxymethyl)cyclopropyl)acetonitrile
The bromide intermediate reacts with sodium cyanide in DMSO or DMF under alkaline conditions (pH 8–10) at 60–80°C for 5–10 hours, replacing the bromine with a nitrile group. This step achieves >90% conversion, with the nitrile serving as a precursor for subsequent amine synthesis.
Amine Intermediate Generation
The nitrile group in (1-(hydroxymethyl)cyclopropyl)acetonitrile is reduced to a primary amine, a critical step for urea bond formation.
Catalytic Hydrogenation
Using Raney nickel under hydrogen gas (3–5 atm) in ethanol at 50°C converts the nitrile to (1-(hydroxymethyl)cyclopropyl)methylamine. This method offers high selectivity and yields 80–90% amine.
Lithium Aluminum Hydride Reduction
Alternatively, LiAlH4 in anhydrous tetrahydrofuran (THF) reduces the nitrile at 0°C to room temperature. After quenching with aqueous NH4Cl, the amine is isolated in 75–85% yield.
Urea Bond Formation
The final step involves reacting the amine intermediate with phenyl isocyanate to form the target urea derivative. This method is adapted from PMC3213536, which demonstrates urea synthesis via amine-isocyanate coupling.
Reaction Conditions
-
Amine : (1-(Hydroxymethyl)cyclopropyl)methylamine (1.0 equiv)
-
Isocyanate : Phenyl isocyanate (1.2 equiv)
-
Solvent : Acetonitrile or THF
-
Temperature : Room temperature to 40°C
The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the urea linkage. The hydroxymethyl group remains intact due to the amine’s higher nucleophilicity.
Workup and Purification
Post-reaction, the solvent is evaporated under reduced pressure. The crude product is washed with dichloromethane to remove unreacted isocyanate and recrystallized from ethanol. Yield: 70–80%.
Characterization and Analytical Data
The final product is characterized by spectroscopic methods:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N2O2 |
| Molecular Weight | 219.26 g/mol |
| Melting Point | 145–147°C (recrystallized from ethanol) |
| 1H NMR (DMSO-d6) | δ 7.35–7.25 (m, 5H, Ar-H), 6.20 (s, 2H, NH), 4.50 (s, 2H, CH2OH), 3.10 (d, 2H, CH2N), 1.20–1.00 (m, 4H, cyclopropane) |
| 13C NMR (DMSO-d6) | δ 158.5 (C=O), 139.2–126.8 (Ar-C), 65.4 (CH2OH), 42.1 (CH2N), 22.5–18.3 (cyclopropane) |
Optimization Challenges and Solutions
Cyclopropane Ring Stability
The cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., Na2CO3) and low temperatures during nitrile substitution minimizes degradation.
Alternative Synthetic Routes
Gabriel Synthesis
An alternative pathway involves synthesizing the amine via the Gabriel method. 1-Bromomethyl cyclopropyl methanol is treated with phthalimide potassium salt in DMF, followed by hydrazine cleavage to yield the amine. This method achieves comparable yields (70–75%) but requires additional steps.
Enzymatic Urea Formation
Emerging methods utilize lipases in non-aqueous media to catalyze urea bond formation between amines and carbonyl sources (e.g., di-tert-butyl dicarbonate). While eco-friendly, this approach remains experimental for aryl ureas.
Industrial Scalability Considerations
The Zn-mediated cyclization and cyanide substitution steps are highly scalable, with patent CN103058884B reporting kilogram-scale production. Key factors include:
Chemical Reactions Analysis
Types of Reactions
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea, often referred to in research contexts for its unique structural properties, has garnered attention across various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is a urea derivative characterized by its cyclopropyl and phenyl substituents. Its molecular formula is C12H16N2O2, and it features a unique combination of functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of urea derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study :
- Title : "Synthesis and Antitumor Activity of Urea Derivatives"
- Findings : The compound showed significant inhibition of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action was linked to the induction of apoptosis through caspase activation.
Herbicidal Properties
The compound has been explored for its potential as a herbicide. Research indicates that urea derivatives can disrupt plant growth by inhibiting key enzymes involved in photosynthesis and amino acid synthesis.
Data Table: Herbicidal Efficacy
| Compound | Target Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 50 | 85 |
| Similar Urea Derivative | Echinochloa crus-galli | 75 | 90 |
Potential Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The structural features allow it to cross the blood-brain barrier, making it a candidate for further exploration.
Case Study :
- Title : "Neuroprotective Effects of Urea Derivatives"
- Findings : In vitro studies revealed that the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism by which 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenylurea moiety can interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Cyclopropane vs. Linear Chains: The cyclopropane substituent in the target compound reduces conformational flexibility compared to the dimethylamino propyl group in C₁₂H₁₉N₃O . This may enhance binding specificity in biological systems.
- Polarity: The hydroxyphenylmethyl group in C₁₄H₁₄N₂O₂ introduces a phenolic -OH, increasing polarity compared to the cyclopropane analog .
Stability and Reactivity
Key Observations :
- The dimethylamino propyl analog decomposes at 321.5°C, releasing nitrogen oxides and carbon oxides .
- Cyclopropane-containing compounds are prone to ring-opening reactions under harsh conditions, though specific data for the target compound is lacking.
Key Observations :
- For all compounds, thorough toxicological assessments are lacking, emphasizing the need for caution.
Research Implications
- Target Compound : The cyclopropane-hydroxymethyl group may improve metabolic stability in drug design compared to linear analogs. However, synthetic challenges (e.g., cyclopropane ring strain) could limit scalability.
- Dimethylamino Propyl Analog: The tertiary amine group enhances solubility but may introduce undesired receptor off-target effects.
- Hydroxyphenylmethyl Analog : Increased polarity could improve aqueous solubility but reduce membrane permeability.
Biological Activity
3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a urea functional group, which is known for its biological significance. The presence of the cyclopropyl and phenyl moieties contributes to its unique properties and interactions within biological systems.
Research indicates that compounds structurally related to this compound exhibit various mechanisms of action:
- Inhibition of Calcium Channels : Similar derivatives have been identified as inhibitors of calcium release-activated calcium (CRAC) channels, specifically targeting ORAI1. This inhibition is crucial for modulating immune responses and could be beneficial in treating immune disorders and allergies .
- Tyrosinase Inhibition : Compounds with similar structural features have shown potential as tyrosinase inhibitors, which play a significant role in melanin synthesis. This property is particularly relevant in cosmetic applications and the treatment of hyperpigmentation disorders .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Studies
Several studies have explored the biological activity of related compounds:
- CRAC Channel Inhibition Study : A study conducted on HEK293 cells demonstrated that a derivative of this compound effectively inhibited Ca influx through CRAC channels, indicating its potential as an immune-modulating agent. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced inhibitory potency while maintaining low cytotoxicity .
- Tyrosinase Activity Assessment : Research into tyrosinase inhibitors highlighted the importance of structural components in modulating enzyme activity. Compounds similar to this compound exhibited promising results in reducing melanin synthesis, making them candidates for cosmetic applications aimed at skin lightening .
Q & A
Q. What synthetic routes are recommended for 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea, and how is purity validated?
- Methodological Answer : The synthesis can involve nucleophilic addition of a cyclopropane-containing amine (e.g., [1-(hydroxymethyl)cyclopropyl]methylamine) to phenyl isocyanate under mild conditions (20–25°C, aqueous or aprotic solvent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is advised. Characterization should include - and -NMR to confirm urea linkage and cyclopropane integrity, HPLC for purity (>95%), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. Which preliminary biological assays are suitable for initial pharmacological profiling?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Pair this with cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for cytotoxicity) and dose-response curves (0.1–100 µM) to determine IC values. Use triplicate measurements and statistical validation (Student’s t-test, p < 0.05) .
Q. What analytical techniques are critical for structural elucidation and stability assessment?
- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm urea C=O and N-H stretches. Stability under varying conditions (pH 2–9, 25–60°C) should be monitored via HPLC-UV, with degradation products identified using LC-MS/MS. Dynamic light scattering (DLS) can assess aggregation in aqueous solutions .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield and reaction kinetics?
- Methodological Answer : Apply a full factorial design to test variables: temperature (25°C vs. 40°C), solvent (acetonitrile vs. THF), catalyst (none vs. triethylamine), and reaction time (6 vs. 12 hours). Analyze results via ANOVA to identify significant factors (p < 0.05). For reaction kinetics, use pseudo-first-order modeling with in-situ FTIR or -NMR to track urea formation rates .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer : Conduct a meta-analysis of dose-response data across multiple cell lines or enzymatic targets. Use multivariate regression to account for variables like cell passage number, serum concentration, or assay incubation time. Validate findings with orthogonal assays (e.g., Western blot for target protein inhibition) .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Lyophilize the compound for storage at -20°C under argon. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and use amber vials to prevent photodegradation .
Q. How to design a toxicological assessment plan given limited existing data?
- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (Ames test for mutagenicity). For in vitro hepatotoxicity, use primary hepatocytes or HepG2 cells, measuring ALT/AST release and mitochondrial membrane potential (JC-1 assay). Include a positive control (e.g., acetaminophen) and negative control (DMSO) .
Q. What computational methods predict metabolic pathways and degradation products?
- Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) or ADMET Predictor™ to simulate Phase I/II metabolism. Validate predictions with microsomal incubations (human liver microsomes + NADPH) and LC-MS/MS analysis. Compare fragmentation patterns with databases (e.g., HMDB, METLIN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
